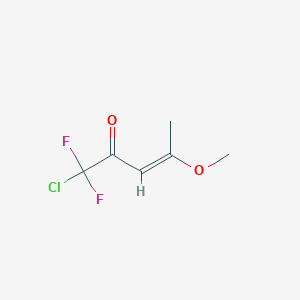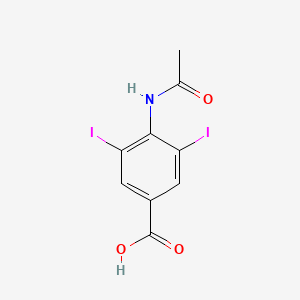
Benzoic acid, 4-acetamido-3,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-3,5-diiodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido and diiodo substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-diiodobenzoic acid typically involves the iodination of 4-acetamidobenzoic acid. One common method includes the use of iodine monochloride in glacial acetic acid, followed by the addition of water to precipitate the diiodinated product . The reaction is carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for 4-Acetamido-3,5-diiodobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
科学的研究の応用
4-Acetamido-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Acetamido-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Amino-3,5-diiodobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a hydroxy group instead of an acetamido group.
Uniqueness
4-Acetamido-3,5-diiodobenzoic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it suitable for particular applications where other similar compounds may not be as effective.
特性
CAS番号 |
86166-48-5 |
|---|---|
分子式 |
C9H7I2NO3 |
分子量 |
430.97 g/mol |
IUPAC名 |
4-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(10)2-5(9(14)15)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChIキー |
VAAVFCCYZWCBBA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1I)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



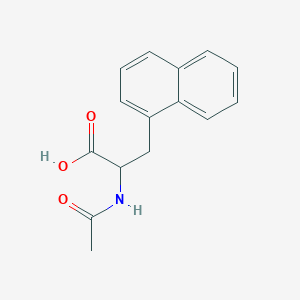
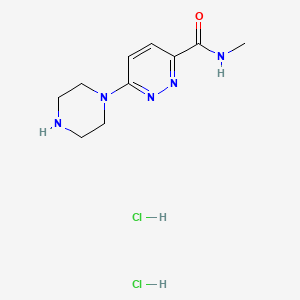
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
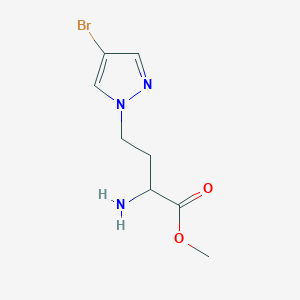
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
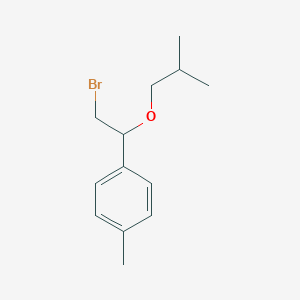
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)

